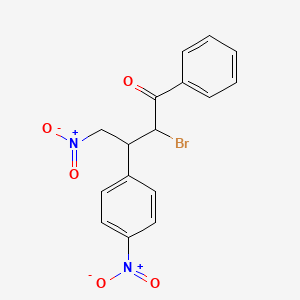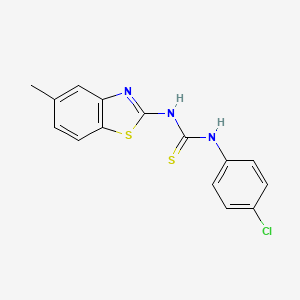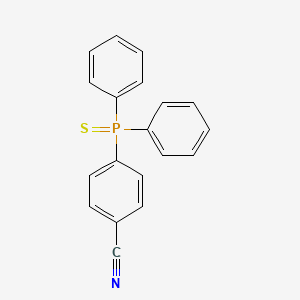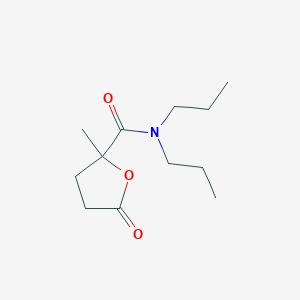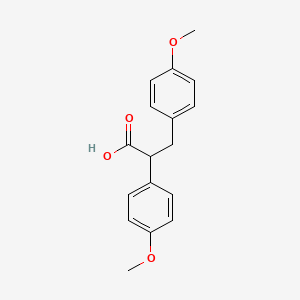![molecular formula C22H14Br4O4 B14730536 Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] CAS No. 5452-93-7](/img/structure/B14730536.png)
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] is a complex organic compound characterized by its aromatic structure and multiple bromine and methoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the bromination of methoxybenzene derivatives followed by Friedel-Crafts acylation to introduce the methanone groups. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,4-dibromo-2,5-dimethyl-
- Benzene, 1,3-dibromo-2,5-dichloro-
- Benzene, 1,1’-(1-methylethylidene)bis[3,5-dibromo-4-(2-propenyloxy)-]
Uniqueness
Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone] is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups.
Eigenschaften
CAS-Nummer |
5452-93-7 |
|---|---|
Molekularformel |
C22H14Br4O4 |
Molekulargewicht |
662.0 g/mol |
IUPAC-Name |
[2-(3,5-dibromo-4-methoxybenzoyl)phenyl]-(3,5-dibromo-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H14Br4O4/c1-29-21-15(23)7-11(8-16(21)24)19(27)13-5-3-4-6-14(13)20(28)12-9-17(25)22(30-2)18(26)10-12/h3-10H,1-2H3 |
InChI-Schlüssel |
RSJJRCSTMYOQMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)C(=O)C2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)Br)OC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


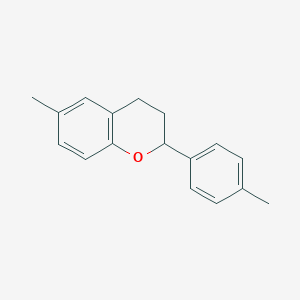
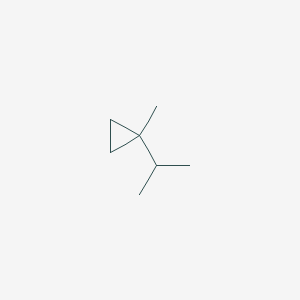
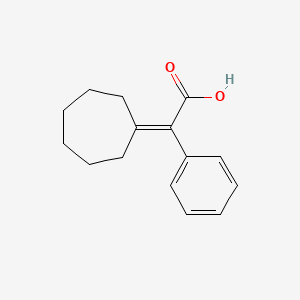
![Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-](/img/structure/B14730489.png)
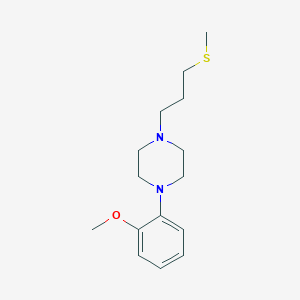

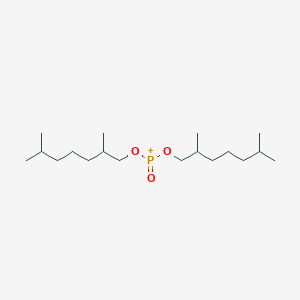
![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)

